N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide
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Description
“N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide” is a complex organic compound. It contains a cyano group (-CN), an acetamide group (CH3CONH2), a chlorophenyl group (C6H4Cl), and a hydroxyphenyl group (C6H4OH). The presence of these functional groups suggests that this compound might have interesting chemical properties and could be a subject of various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group, which is a polar group, could result in interesting structural features. The compound also contains aromatic rings (phenyl groups), which could contribute to its stability .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid and an amine. The acetamide group could participate in various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups (like the cyano and acetamide groups) could influence its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Future Directions
The study of new compounds like “N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide” is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties in more detail. Its potential biological activity could also be a subject of future studies .
properties
IUPAC Name |
N-[(4-chlorophenyl)-cyanomethyl]-2-(3-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-6-4-12(5-7-13)15(10-18)19-16(21)9-11-2-1-3-14(20)8-11/h1-8,15,20H,9H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROLGCCULQRASP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)NC(C#N)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide |
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